6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS No.:
Cat. No.: VC15854439
Molecular Formula: C12H10FNO3
Molecular Weight: 235.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10FNO3 |
|---|---|
| Molecular Weight | 235.21 g/mol |
| IUPAC Name | 6-fluoro-1,8-dimethyl-4-oxoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H10FNO3/c1-6-3-7(13)4-8-10(6)14(2)5-9(11(8)15)12(16)17/h3-5H,1-2H3,(H,16,17) |
| Standard InChI Key | CNXWXGWUWFFVQR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC2=C1N(C=C(C2=O)C(=O)O)C)F |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, 6-fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, reflects its substitution pattern on the bicyclic quinoline scaffold. Key features include:
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Fluorine at position 6, a hallmark of fluoroquinolones that enhances bacterial DNA gyrase inhibition .
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Methyl groups at positions 1 and 8, which influence lipophilicity and pharmacokinetic properties .
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4-oxo-1,4-dihydroquinoline core, critical for intercalating with DNA-enzyme complexes .
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Carboxylic acid at position 3, essential for binding to magnesium ions in the enzyme active site .
Structural analogs, such as 1-ethyl-6-fluoro-7-(piperazin-1-yl) derivatives, demonstrate how substitutions at positions 1, 7, and 8 modulate antimicrobial activity .
Synthetic Methodologies
Core Quinoline Formation
The synthesis of fluoroquinolones typically begins with the formation of the quinoline core. For example, 3,4,5,6-tetrafluoroanthranilic acid can be acetylated and cyclized using triethylorthoformate and cyclopropylamine in t-butanol, followed by potassium t-butoxide-mediated ring closure . Adapting this method for methyl substituents at positions 1 and 8 would involve substituting cyclopropylamine with dimethylamine or methyl halides during the amination step .
Example Reaction Pathway:
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Acetylation: 3,4,5,6-Tetrafluoroanthranilic acid → 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid .
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Chlorination: Treatment with oxalyl chloride yields 2-acetylamino-3,4,5,6-tetrafluorobenzoyl chloride .
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Condensation: Reaction with malonic half-acid ester forms a β-keto ester intermediate .
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Cyclization: Triethylorthoformate and methylamine in t-butanol, followed by potassium t-butoxide, yield the 1,8-dimethylquinoline core .
Functionalization and Hydrolysis
Post-cyclization steps include hydrogenation of nitro groups (if present) and hydrolysis of ester moieties to carboxylic acids. For instance, 5-nitro-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester is hydrogenated to the amine and hydrolyzed to the free acid . Applying this to the target compound would require selective hydrolysis of the 3-carboxylic acid ethyl ester under acidic or basic conditions .
Physicochemical Properties
While experimental data for the exact compound are unavailable, extrapolations from analogs suggest:
Biological Activity and Mechanisms
Antimicrobial Efficacy
Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, preventing DNA replication. The 6-fluoro and 4-oxo groups are crucial for binding to the enzyme-DNA complex . Methyl substitutions at positions 1 and 8 may enhance membrane permeability, as seen in 1-ethyl-6-fluoro-7-(piperazin-1-yl) derivatives, which exhibit MIC values of 1–25 µg/mL against Escherichia coli and Staphylococcus aureus .
Hypothetical Activity Profile:
| Organism | MIC (Predicted, µg/mL) |
|---|---|
| Escherichia coli | 0.5–2.0 |
| Staphylococcus aureus | 1.0–4.0 |
| Pseudomonas aeruginosa | 8.0–16.0 |
Structure-Activity Relationships (SAR)
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Position 1: Methyl groups reduce renal toxicity compared to ethyl or cyclopropyl .
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Position 8: Methylation may decrease phototoxicity, a common issue with halogenated quinolones .
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Position 6: Fluorine is indispensable for gram-negative activity .
Pharmacological Applications
Antibacterial Therapeutics
The compound’s predicted activity against gram-negative and gram-positive bacteria positions it as a potential broad-spectrum antibiotic. Derivatives like 7-(piperazin-1-yl) analogs show ED₅₀ values of 50–160 mg/kg in murine models , suggesting comparable in vivo efficacy.
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